molecular formula C20H20F4N2O4 B4579713 2,2,3,3-tetrafluoro-N,N'-bis(4-methoxybenzyl)succinamide

2,2,3,3-tetrafluoro-N,N'-bis(4-methoxybenzyl)succinamide

Cat. No.: B4579713
M. Wt: 428.4 g/mol
InChI Key: DSCHRXIEKZSBOS-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide is a fluorinated organic compound with the molecular formula C18H18F4N2O4. This compound is characterized by the presence of two methoxybenzyl groups attached to a succinamide backbone, which is further substituted with four fluorine atoms. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide typically involves the reaction of 2,2,3,3-tetrafluorosuccinic anhydride with 4-methoxybenzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2,2,3,3-Tetrafluorosuccinic anhydride and 4-methoxybenzylamine.

    Reaction Conditions: The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Procedure: The 4-methoxybenzylamine is added dropwise to a solution of 2,2,3,3-tetrafluorosuccinic anhydride in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure 2,2,3,3-tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide.

Chemical Reactions Analysis

2,2,3,3-Tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,2,3,3-Tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its fluorinated nature can enhance binding affinity and specificity.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development. Its fluorinated structure may improve the pharmacokinetic properties of drug candidates.

    Industry: In industrial applications, the compound is used in the development of advanced materials, such as fluorinated polymers and coatings, which exhibit enhanced chemical resistance and durability.

Mechanism of Action

The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target molecules, enhancing binding affinity and specificity. The methoxybenzyl groups can further modulate the compound’s interactions with biological targets, potentially leading to specific biological effects.

Comparison with Similar Compounds

2,2,3,3-Tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide can be compared with other similar compounds, such as:

    2,2,3,3-Tetrafluoro-N,N’-bis(4-fluorophenyl)succinamide: This compound has fluorophenyl groups instead of methoxybenzyl groups, which may result in different chemical and biological properties.

    2,2,3,3-Tetrafluoro-1,4-butanediol: This compound lacks the succinamide and methoxybenzyl groups, making it structurally simpler but with different reactivity and applications.

    2,2,3,3-Tetrafluoro-1-propanol: This compound is a fluorinated alcohol with different functional groups and applications compared to the succinamide derivative.

The uniqueness of 2,2,3,3-tetrafluoro-N,N’-bis(4-methoxybenzyl)succinamide lies in its specific combination of fluorinated and methoxybenzyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,2,3,3-tetrafluoro-N,N'-bis[(4-methoxyphenyl)methyl]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4N2O4/c1-29-15-7-3-13(4-8-15)11-25-17(27)19(21,22)20(23,24)18(28)26-12-14-5-9-16(30-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCHRXIEKZSBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=C(C=C2)OC)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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